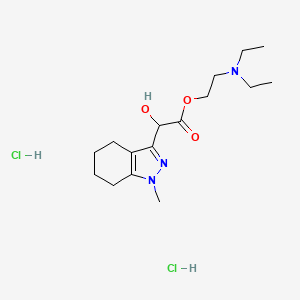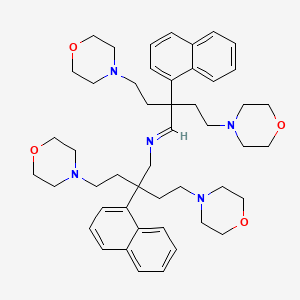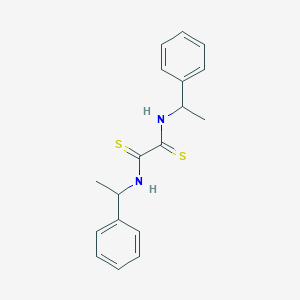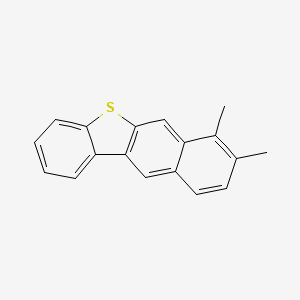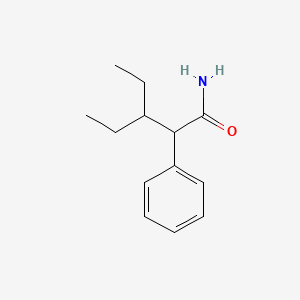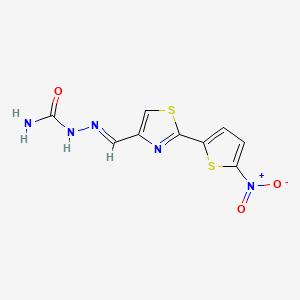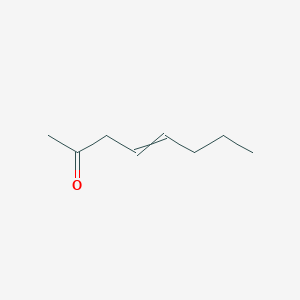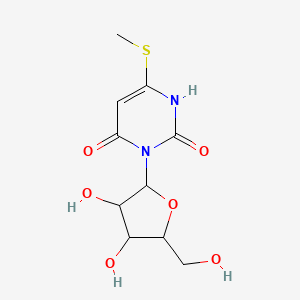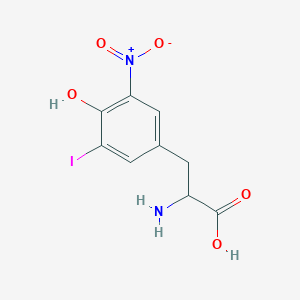
2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid is an aromatic amino acid derivative. This compound is characterized by the presence of an amino group, a hydroxy group, an iodine atom, and a nitro group attached to a phenyl ring, along with a propanoic acid side chain. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the nitration of 4-hydroxy-3-iodophenylalanine, followed by purification and characterization. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. For example, the nitro group can participate in redox reactions, while the iodine atom can enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Comparison:
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Contains an additional iodine atom, which may enhance its binding affinity and biological activity.
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Lacks the nitro group, potentially reducing its redox activity.
- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid: Lacks the iodine atom, which may affect its binding interactions and overall potency.
The unique combination of functional groups in 2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid distinguishes it from these similar compounds, providing a distinct profile of chemical reactivity and biological activity.
Propiedades
Número CAS |
28612-47-7 |
|---|---|
Fórmula molecular |
C9H9IN2O5 |
Peso molecular |
352.08 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15) |
Clave InChI |
XSSBNPSCHWGIBA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


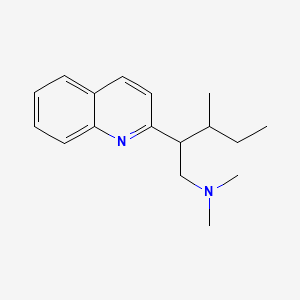
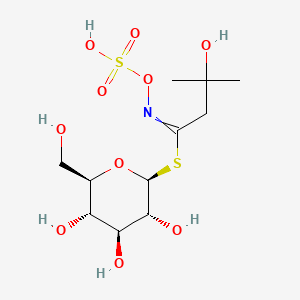
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
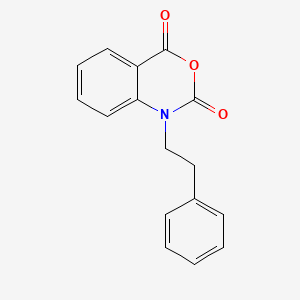
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
